molecular formula C16H17N5O7S2 B1237298 Cefotaxime CAS No. 60846-21-1

Cefotaxime

Katalognummer: B1237298
CAS-Nummer: 60846-21-1
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: GPRBEKHLDVQUJE-QSWIMTSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefotaxim ist ein Cephalosporin-Antibiotikum der dritten Generation, das zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt wird. Es ist sowohl gegen grampositive als auch gegen gramnegative Bakterien wirksam, was es zu einem Breitbandantibiotikum macht. Cefotaxim wirkt, indem es die Synthese der bakteriellen Zellwand hemmt, was letztendlich zum Absterben der Bakterien führt. Es wird häufig zur Behandlung von Infektionen wie Lungenentzündung, Harnwegsinfektionen, Meningitis und Sepsis eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Cefotaxim umfasst mehrere Schritte. Eine übliche Methode beginnt mit 7-Aminocephalosporansäure, die in Gegenwart von Triethylamin eine Kondensationsreaktion mit 2-Mercapto-benzothiazolyl-(Z)-(2-Aminothiazol-4-yl)-2-Methoxyiminoacetat eingeht. Diese Reaktion wird typischerweise in einer wässrigen Monoglymlösung bei niedrigen Temperaturen durchgeführt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Cefotaxim hergestellt, indem die aktive Gruppe der 7-Aminocephalosporansäure mit einem Silanisierungsreagenz geschützt wird. Anschließend erfolgt eine Kondensationsreaktion mit einem aktiven Ester, um Cefotaximaäure mit einer Schutzgruppe zu erzeugen. Die Schutzgruppe wird dann entfernt und die Cefotaximaäure wird kristallisiert, um reines Cefotaxim-Natrium zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefotaxim unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Cefotaxim verwendet werden, sind Triethylamin, Dichlormethan und Ethylalkohol. Reaktionsbedingungen umfassen oft niedrige Temperaturen und spezifische pH-Anpassungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Cefotaxim gebildet werden, umfassen sein Desacetyl-Derivat, das eine antibakterielle Aktivität behält und zur Gesamtwirksamkeit des Antibiotikums beiträgt .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Cefotaxime is primarily indicated for the treatment of serious infections, including:

  • Lower Respiratory Tract Infections : Effective against pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae.
  • Genitourinary Infections : Treats urinary tract infections caused by Escherichia coli and Staphylococcus epidermidis.
  • Central Nervous System Infections : Used in cases of meningitis due to Neisseria meningitidis and Streptococcus pneumoniae.
  • Sepsis : Effective against bloodstream infections caused by various bacteria, including Klebsiella spp. and Staphylococcus aureus.
  • Bone and Joint Infections : Treats septic arthritis and osteomyelitis, particularly those caused by resistant strains.
  • Gynecological Infections : Addresses pelvic inflammatory disease and endometritis.
  • Intra-abdominal Infections : Utilized in the management of peritonitis.

Clinical Efficacy

Clinical trials have demonstrated this compound's efficacy across multiple infection types. For instance, a study involving 656 patients with lower respiratory infections showed bacteriological cure rates exceeding 89% when treated with this compound, outperforming other antibiotics like cefazolin in certain cases .

Table 1: Clinical Efficacy of this compound in Various Infections

Infection TypeBacteriological Cure Rate (%)Clinical Cure Rate (%)
Lower Respiratory Tract Infections89.993.9
MeningitisHigh (specific rates vary)High (specific rates vary)
Urinary Tract Infections>90>90
Bone and Joint Infections76.585

Case Study 1: Meningitis Treatment

A multicenter trial evaluated this compound's effectiveness in treating pediatric meningitis. Patients showed significant improvement within 48 hours, with a notable reduction in mortality rates compared to historical controls .

Case Study 2: Bone and Joint Infections

In a study involving 55 patients with severe bone infections, this compound was administered over several weeks. The overall response rate was satisfactory in 76% of cases, indicating its reliability in treating complex infections .

Resistance Patterns

Despite its broad efficacy, resistance to this compound has been observed, particularly among certain strains of Pseudomonas aeruginosa and Serratia marcescens. A study reported a bacteriologic failure rate of approximately 67% for these pathogens when treated with this compound . Monitoring antimicrobial resistance is crucial as it impacts treatment choices.

Safety Profile

This compound is generally well tolerated; however, side effects can include allergic reactions, gastrointestinal disturbances, and local reactions at the injection site . Its safety during pregnancy has also been documented, making it a suitable option for expectant mothers requiring antibiotic therapy.

Wirkmechanismus

Cefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Cefotaxim ähnelt anderen Cephalosporinen der dritten Generation, wie Ceftriaxon und Ceftazidim. Cefotaxim ist einzigartig in seiner Fähigkeit, ein Desacetyl-Metabolit zu bilden, das eine antibakterielle Aktivität behält. Dieser Metabolit wirkt additiv oder synergistisch mit Cefotaxim gegen viele Bakterienstämme .

Liste ähnlicher Verbindungen

Biologische Aktivität

Cefotaxime is a third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This article provides a comprehensive overview of the biological activity of this compound, including its spectrum of activity, clinical efficacy, pharmacokinetics, and case studies demonstrating its use in different clinical settings.

This compound exerts its bactericidal effects primarily by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, ultimately compromising cell wall integrity and leading to cell death. Notably, this compound has been modified chemically to resist hydrolysis by certain beta-lactamase enzymes, enhancing its effectiveness against resistant strains of bacteria .

Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Group Activity
Gram-positive Cocci Effective against most strains except Enterococcus faecalis.
Gram-negative Bacilli Highly active against Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and some strains of Serratia marcescens.
Anaerobes Variable activity; generally less effective against Bacteroides fragilis but can be used in mixed infections .
Pseudomonas aeruginosa Limited efficacy; not recommended as monotherapy for infections caused by this organism due to high resistance rates .

Clinical Efficacy

Clinical trials have demonstrated this compound's effectiveness in treating various infections:

  • Lower Respiratory Infections : In multicenter trials involving 656 patients, this compound achieved bacteriological cure rates exceeding 89.9% and clinical cure rates of 93.9% .
  • Community-Acquired Pneumonia : A study reported satisfactory responses in 85% of cases treated with this compound, particularly effective against Streptococcus pneumoniae and Haemophilus influenzae .
  • Nosocomial Infections : this compound is frequently used in intensive care settings for treating nosocomial infections, with empirical use in 87% of cases observed in a study involving 624 patients across 44 ICUs .

Pharmacokinetics

This compound is administered intravenously or intramuscularly, achieving peak serum concentrations within one hour post-administration. The pharmacokinetic profile includes:

  • Half-life : Approximately one hour.
  • Protein Binding : Relatively low (about 30%), facilitating wide distribution in body tissues.
  • Excretion : Primarily through the kidneys, with about 50-60% excreted as unchanged drug and 15-20% as its active metabolite .

Adverse Effects

Although generally well-tolerated, this compound can cause local reactions at injection sites and hypersensitivity reactions. Serious adverse effects are rare but can include acute hemolysis in susceptible individuals, as reported in a case involving a newborn .

Case Study 1: this compound for Community-Acquired Pneumonia

A clinical trial assessed this compound's efficacy in treating community-acquired pneumonia. Out of 41 episodes treated, satisfactory clinical responses were noted in 85%, with notable effectiveness against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

Case Study 2: this compound-Induced Hemolysis

A report documented the first case of acute intravascular hemolysis induced by this compound-sulbactam combination therapy in a newborn with ABO incompatibility. The patient experienced severe complications leading to death shortly after treatment initiation, highlighting the importance of monitoring for adverse reactions in vulnerable populations .

Eigenschaften

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRBEKHLDVQUJE-QSWIMTSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64485-93-4 (mono-hydrochloride salt)
Record name Cefotaxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022761
Record name Cefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.46e-01 g/L
Record name Cefotaxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III.
Record name Cefotaxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

63527-52-6, 60846-21-1
Record name Cefotaxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63527-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotaxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotaxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefotaxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTAXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GI8B1GK7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime
Reactant of Route 2
Cefotaxime
Reactant of Route 3
Reactant of Route 3
Cefotaxime
Reactant of Route 4
Reactant of Route 4
Cefotaxime
Reactant of Route 5
Reactant of Route 5
Cefotaxime
Reactant of Route 6
Reactant of Route 6
Cefotaxime

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.